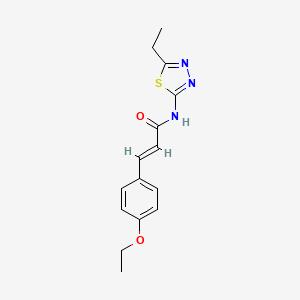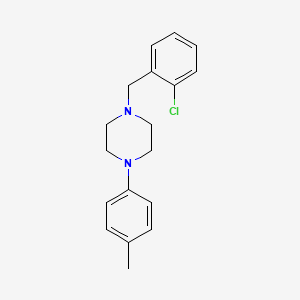
1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
作用機序
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to several subtypes of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. Activation of these receptors results in the release of various neurotransmitters, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA), which are involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and physiological effects:
The effects of this compound on the biochemical and physiological systems in the body are complex and varied. It has been shown to increase the release of cortisol, a stress hormone, and to activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It also induces changes in the activity of the sympathetic and parasympathetic nervous systems, which are involved in the regulation of heart rate, blood pressure, and respiration.
実験室実験の利点と制限
The use of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in lab experiments has several advantages, including its well-established pharmacological profile and its ability to induce anxiety and psychosis-like behaviors in animal models. However, it also has several limitations, including its potential for abuse and its complex effects on the biochemical and physiological systems in the body.
将来の方向性
There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of this compound that have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of this compound in the regulation of stress responses and the HPA axis. Finally, there is a need for further research on the potential risks and benefits of using this compound in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It acts as a serotonin receptor agonist and induces complex effects on the biochemical and physiological systems in the body. While it has several advantages as a research tool, it also has several limitations, including its potential for abuse and its complex effects on the body. Further research is needed to fully understand the potential risks and benefits of using this compound in clinical settings.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with 4-methylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which leads to the formation of this compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MCPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which has led to its use as a research tool for studying the neurobiology of anxiety and psychosis.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBXRMYVYSQWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

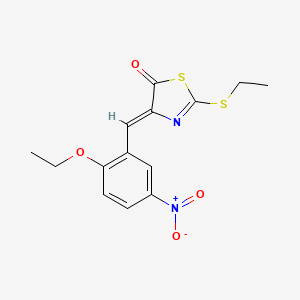
![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
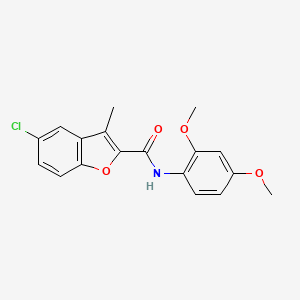
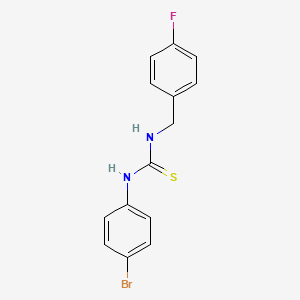

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
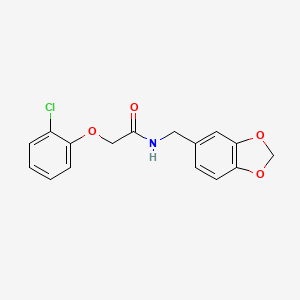
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
